(3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
(3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1009520-26-6) is a tetrahydroisoquinoline derivative characterized by a 2,6-dichlorobenzenesulfonyl substituent at position 2 and a carboxylic acid group at position 3 of the tetrahydroisoquinoline scaffold. Key physicochemical properties include:
- Molecular formula: C₁₆H₁₃Cl₂NO₄S
- Molecular weight: 386.25 g/mol
- IUPAC name: 2-(2,6-dichlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- PubChem CID: 3781305 .
The compound’s structure includes a sulfonyl group with electron-withdrawing chlorine atoms, which may influence its pharmacokinetic properties, such as solubility and binding affinity to biological targets.
Properties
Molecular Formula |
C16H13Cl2NO4S |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
(3S)-2-(2,6-dichlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H13Cl2NO4S/c17-12-6-3-7-13(18)15(12)24(22,23)19-9-11-5-2-1-4-10(11)8-14(19)16(20)21/h1-7,14H,8-9H2,(H,20,21)/t14-/m0/s1 |
InChI Key |
KOMUHJORPRFIMB-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the dichlorobenzenesulfonyl group: This step involves sulfonylation, where the tetrahydroisoquinoline intermediate reacts with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The dichlorobenzenesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure may confer biological activity, making it a candidate for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The tetrahydroisoquinoline scaffold is highly versatile, with modifications at positions 2 and 3 significantly altering biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Key Findings from Structural Comparisons
In contrast, the 4-methoxybenzenesulfonyl analog () has an electron-donating methoxy group, which may reduce binding affinity but improve solubility .
Biological Activity :
- KY-021 () demonstrates that bulky substituents, such as the phenyloxazole-ethoxy group, are critical for PPAR gamma activation. The target compound lacks these moieties, suggesting divergent therapeutic applications .
- The 6,7-dimethoxy analog () is primarily used as a synthetic intermediate, highlighting the importance of substituent positioning for functional utility .
Physicochemical Properties: The dimethoxy derivative has a lower molecular weight (~237 g/mol) compared to the target compound (386 g/mol), which may correlate with improved bioavailability .
Biological Activity
(3S)-2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the dichlorobenzenesulfonyl group enhances its pharmacological properties by increasing solubility and bioavailability.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Chloride Transport Modulation : Analogous compounds have been shown to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This is particularly relevant for therapeutic strategies aimed at treating cystic fibrosis .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit antibacterial properties against various strains of bacteria including Escherichia coli and Staphylococcus aureus.
Antimicrobial Activity
A comprehensive study evaluated the antibacterial effects of various tetrahydroisoquinoline derivatives. The results indicated that certain analogs demonstrated significant inhibition against gram-negative and gram-positive bacteria. For instance:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| IVa | E. coli | 15 |
| IVb | Klebsiella pneumoniae | 12 |
| IVc | Staph. aureus | 18 |
These findings suggest that modifications to the tetrahydroisoquinoline structure can enhance antibacterial efficacy .
Case Studies
- Cystic Fibrosis Treatment : In a study involving a series of tetrahydroisoquinoline-3-carboxylic acid diamides, it was found that these compounds significantly improved chloride transport in cells with mutant CFTR. The most potent analogs had EC50 values below 10 nM, demonstrating their potential as therapeutic agents for cystic fibrosis .
- Antitumor Activity : Another investigation into the biological activity of related tetrahydroisoquinoline derivatives revealed promising results in inhibiting tumor cell proliferation in vitro. The mechanisms were attributed to apoptosis induction and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
